molecular formula C23H23Cl2N3O2S B6516687 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 899914-09-1

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B6516687
CAS No.: 899914-09-1
M. Wt: 476.4 g/mol
InChI Key: HCAHRSIJHIPGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic acetamide derivative characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a 3,4-dichlorophenyl group at position 3 and a thioether-linked acetamide moiety bearing a 4-methoxyphenyl substituent. Its molecular formula is C₂₃H₂₂Cl₂N₃O₂S, with an average mass of 490.44 g/mol and a monoisotopic mass of 489.1044 g/mol . Such structural features are common in pharmacologically active compounds, particularly those targeting enzymes or receptors requiring halogen-bonding or π-π stacking interactions .

Properties

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O2S/c1-30-17-8-6-16(7-9-17)26-20(29)14-31-22-21(15-5-10-18(24)19(25)13-15)27-23(28-22)11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAHRSIJHIPGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of spirocyclic acetamides with variations in spiro ring size, halogen substitution patterns, and acetamide substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Related Compounds

Compound Name Molecular Formula Avg. Mass (g/mol) Spiro Ring Size Phenyl Substituent Acetamide Substituent Key Features
Target Compound C₂₃H₂₂Cl₂N₃O₂S 490.44 [4.5] 3,4-dichloro 4-methoxyphenyl High lipophilicity; potential for halogen bonding
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₂₄H₂₅Cl₂N₃O₂S 504.45 [4.6] 3,4-dichloro 4-methoxyphenyl Larger spiro ring may increase conformational flexibility
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide C₂₄H₂₅ClN₃O₂S 470.99 [4.5] 4-chloro 3,4-dimethylphenyl Reduced halogenation may lower bioactivity; methyl groups enhance lipophilicity
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.26 N/A 3,4-dichloro Pyrazolyl-dimethylphenyl Non-spiro structure; hydrogen-bonding dimers observed in crystal packing

Key Findings from Comparative Analysis:

Spiro Ring Size :

  • The target compound’s [4.5] spiro system provides a balance between rigidity and conformational stability compared to the [4.6] analog, which may adopt more diverse conformations .
  • Smaller spiro rings (e.g., [4.5]) often enhance binding specificity in enzyme-active sites due to restricted rotation .

Dichloro-substituted derivatives exhibit higher metabolic stability compared to mono-chloro variants .

Methoxy groups can participate in hydrogen bonding, as seen in crystal structures of related compounds .

Crystallographic Behavior: Derivatives with 3,4-dichloro substitution (e.g., the target compound) form hydrogen-bonded dimers (R₂²(10) motifs) in crystal lattices, stabilizing solid-state packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.